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Compound of Interest

Compound Name: GSK467

Cat. No.: B15606084 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GSK467, a chemical probe for the histone

demethylase KDM5B, with other available alternatives. The information presented herein is

supported by experimental data to facilitate informed decisions in research and drug

development.

Introduction to KDM5B and its Inhibition
Lysine-specific demethylase 5B (KDM5B), also known as JARID1B or PLU-1, is a member of

the Jumonji C (JmjC) domain-containing family of histone demethylases.[1] It specifically

removes methyl groups from lysine 4 of histone H3 (H3K4me2/3), a mark associated with

active gene transcription.[2] By demethylating H3K4, KDM5B acts as a transcriptional

repressor.[2] Its overexpression has been implicated in various cancers, including breast, lung,

and prostate cancer, making it a compelling target for therapeutic intervention.[2] Chemical

probes like GSK467 are invaluable tools for elucidating the biological functions of KDM5B and

for validating it as a drug target.

Comparative Analysis of KDM5B Inhibitors
The selection of a chemical probe should be guided by its potency, selectivity, and cellular

activity. This section compares GSK467 with other notable KDM5B inhibitors.
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The following table summarizes the in vitro inhibitory activities of GSK467 and its alternatives

against KDM5B and other histone demethylases. This data is crucial for assessing the potency

and specificity of each compound.
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Compoun
d

Type
KDM5B
IC₅₀ (nM)

KDM5A
IC₅₀ (nM)

KDM5C
IC₅₀ (nM)

KDM4C
IC₅₀ (nM)

Selectivit
y Notes

GSK467
KDM5B

Selective
26[3] - - >4600[3]

Over 180-

fold

selective

for KDM5B

over

KDM4C.[3]

KDOAM-25 Pan-KDM5 19[4] 71[4] 69[4] >10000[5]

Potent

pan-KDM5

inhibitor

with high

selectivity

over other

KDM

subfamilies

.[4][5]

CPI-455 Pan-KDM5 - 10[6][7] - >2000[6]

Potent

pan-KDM5

inhibitor

with over

200-fold

selectivity

against

other KDM

families.[6]

Compound

54j

Dual

KDM4/KD

M5

14[2] - - -

Potent dual

inhibitor of

KDM4 and

KDM5

subfamilies

.[2]
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Compound

54k

Dual

KDM4/KD

M5

23[2] - - -

Potent dual

inhibitor of

KDM4 and

KDM5

subfamilies

.[2]

PBIT Pan-KDM5 ~3000[8] 6000[8] 4900[8] -

A less

potent,

non-

selective

KDM5

inhibitor.[8]

Note: IC₅₀ values can vary between studies due to different assay conditions. Data from direct

comparative studies is prioritized where available.

Cellular Activity
The efficacy of a chemical probe in a cellular context is critical. The following table highlights

the cellular activities of GSK467 and its alternatives.
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Compound Cellular Assay Cell Line Key Findings

GSK467 Proliferation
Multiple Myeloma

(MM.1S)

Antiproliferative effect

with an IC₅₀ of >50

µM.[4]

Spheroid/Colony

formation, Invasion,

Migration

Hepatocellular

Carcinoma (HCC)

Inhibits these cancer

cell phenotypes.[4]

KDOAM-25 H3K4me3 levels
HeLa (KDM5B

overexpressing)

Increases H3K4me3

levels with an EC₅₀ of

~50 µM.[5][9]

Cell Viability
Multiple Myeloma

(MM1S)

Reduces cell viability

with an IC₅₀ of ~30 µM

after 5-7 days.[5][9]

CPI-455 H3K4me3 levels
Various cancer cell

lines

Elevates global

H3K4me3 levels.[10]

Drug-tolerant persister

cells

Multiple cancer cell

lines

Decreases the

number of drug-

tolerant persister cells.

[10][11]

Experimental Methodologies
Detailed protocols for key experiments are provided below to enable replication and further

investigation.

Biochemical Inhibitor Screening: AlphaScreen Assay
This assay is a common method for determining the in vitro potency (IC₅₀) of inhibitors against

KDM5B.

Principle: The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

technology is a bead-based assay that measures the demethylase activity of KDM5B.[12] A

biotinylated histone H3 peptide substrate is captured by streptavidin-coated donor beads. An

antibody specific to the demethylated product binds to the modified peptide and is in turn
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captured by protein A-coated acceptor beads.[12] When the donor and acceptor beads are in

close proximity (i.e., when the substrate is demethylated), excitation of the donor bead at 680

nm results in the generation of singlet oxygen, which diffuses to the acceptor bead, leading to

light emission at 520-620 nm.[12]

Protocol:

Reagent Preparation:

Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 10 µM Fe(NH₄)₂(SO₄)₂,

500 µM sodium L-ascorbate).

Dilute recombinant KDM5B enzyme, biotinylated H3K4me3 peptide substrate, and the test

compound to the desired concentrations in assay buffer.

Enzyme Reaction:

In a 384-well plate, add KDM5B enzyme to each well (final concentration typically in the

low nM range).

Add the test compound at various concentrations (e.g., 10-point serial dilution).

Initiate the reaction by adding the biotinylated H3K4me3 peptide substrate (final

concentration typically at or below the Km).

Incubate for a defined period (e.g., 60 minutes) at room temperature.

Detection:

Stop the reaction by adding a solution containing AlphaScreen acceptor beads conjugated

to an anti-demethylated H3K4 antibody and streptavidin-donor beads.

Incubate in the dark at room temperature for 60 minutes to allow for bead-antibody-

substrate binding.

Data Acquisition:

Read the plate using an AlphaScreen-capable plate reader.
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Calculate IC₅₀ values by fitting the dose-response curves using appropriate software (e.g.,

GraphPad Prism).

Cellular Target Engagement: Immunofluorescence for
H3K4me3
This assay is used to visually assess the ability of an inhibitor to increase cellular levels of

H3K4me3, the substrate of KDM5B.

Principle: Cells are treated with the inhibitor, fixed, and then permeabilized to allow for antibody

entry. A primary antibody specific for H3K4me3 is used to label the histone modification. A

fluorescently labeled secondary antibody that binds to the primary antibody is then used for

detection. The fluorescence intensity, which is proportional to the amount of H3K4me3, is

visualized and quantified using fluorescence microscopy.

Protocol:

Cell Culture and Treatment:

Seed cells (e.g., HeLa or a cancer cell line of interest) on glass coverslips in a multi-well

plate and allow them to adhere overnight.

Treat the cells with the KDM5B inhibitor at various concentrations for a specified duration

(e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

Fixation and Permeabilization:

Wash the cells with phosphate-buffered saline (PBS).

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room

temperature.

Blocking and Antibody Staining:
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Wash the cells three times with PBS.

Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in

PBS) for 1 hour at room temperature.

Incubate the cells with a primary antibody against H3K4me3 diluted in blocking buffer

overnight at 4°C.

Wash the cells three times with PBS.

Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-

conjugated) diluted in blocking buffer for 1 hour at room temperature, protected from light.

Mounting and Imaging:

Wash the cells three times with PBS.

Counterstain the nuclei with DAPI for 5 minutes.

Wash the cells with PBS.

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Image the cells using a fluorescence microscope. Quantify the fluorescence intensity per

nucleus using image analysis software (e.g., ImageJ).

Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental design is crucial for understanding the

application of KDM5B probes.

KDM5B in the RB/E2F and p53 Signaling Pathways
KDM5B is a key regulator of cell cycle progression and tumor suppression through its

interaction with the RB/E2F and p53 pathways.
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Caption: KDM5B is recruited by E2F to repress target genes and interacts with the p53

pathway.

Experimental Workflow for KDM5B Inhibitor Evaluation
A logical progression of experiments is necessary to validate a novel KDM5B inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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